molecular formula C24H20N2O2 B3481436 2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE

2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B3481436
M. Wt: 368.4 g/mol
InChI Key: OHBILUTYRDNHEX-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and two phenyl groups substituted with methoxy and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction of the quinoline ring can produce 1,2-dihydroquinoline derivatives.

Scientific Research Applications

2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, used in various chemical and pharmaceutical applications.

    2-Phenylquinoline: Similar structure but lacks the methoxy and methyl substitutions.

    4-Quinolinecarboxamide: Similar core structure but different substituents on the aromatic rings.

Uniqueness

2-(3-METHOXYPHENYL)-N~4~-(2-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the specific substitutions on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-16-8-3-5-12-21(16)26-24(27)20-15-23(17-9-7-10-18(14-17)28-2)25-22-13-6-4-11-19(20)22/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBILUTYRDNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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